1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is then introduced via sulfonylation reactions using sulfonyl chlorides. Finally, the triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. For instance, in cancer research, it has been shown to destabilize tubulin, a protein critical for cell division, thereby inhibiting cell proliferation . The compound may also interact with other cellular pathways, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-(1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole: shares similarities with other sulfonyl azetidine and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an azetidine ring, sulfonyl group, and triazole ring is not commonly found in other compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-11-3-2-4-12(7-11)10-20(18,19)16-8-13(9-16)17-6-5-14-15-17/h2-7,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEHCYZRMBESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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